Synthesis and Characterization of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde
Synthesis and Characterization of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde
An In-Depth Technical Guide:
Synthesis and Characterization of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde
Abstract
Introduction: Strategic Importance of the Imidazo[2,1-c][1][2]oxazine Scaffold
Nitrogen- and oxygen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The imidazo[2,1-c][1][2]oxazine core, in particular, combines the structural features of imidazole—a key component in many biological processes—with an oxazine ring, conferring specific conformational and solubility properties.
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1.1 Bioactivity of the Imidazo-Oxazine Core: The broader class of imidazo-oxazines has shown significant promise in tackling major health challenges. For instance, derivatives of the isomeric imidazo[2,1-b][1][5]oxazine scaffold have been identified as potent agents against multidrug-resistant Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][3] This activity underscores the potential of the fused bicyclic system to serve as a pharmacophore for infectious diseases. Furthermore, related structures are utilized as key intermediates in the synthesis of antiviral and antiparasitic agents, highlighting the scaffold's broad applicability.[4]
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1.2 The C3-Carbaldehyde: A Gateway for Diversification: The true value of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde as a research tool lies in its aldehyde functionality. This group is a synthetic linchpin, enabling a wide array of subsequent chemical transformations:
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Reductive Amination: To introduce diverse amine-containing side chains, crucial for modulating biological activity and pharmacokinetic properties.
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Oxidation: To form the corresponding carboxylic acid, a key functional group for amide couplings or as a bioisostere.[5]
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Reduction: To yield the primary alcohol for ether or ester synthesis.[5]
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Wittig and Horner-Wadsworth-Emmons Reactions: To create carbon-carbon double bonds for scaffold extension.
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Condensation Reactions: To form Schiff bases, hydrazones, or other heterocyclic rings.
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This inherent reactivity makes the title compound an invaluable intermediate for building libraries of diverse molecules for high-throughput screening and lead optimization.
Proposed Synthetic Strategy: A Regiocontrolled Approach
A robust synthesis must ensure precise control over the regiochemistry of the final product. Direct functionalization of a pre-formed imidazo-oxazine ring can often lead to a mixture of isomers. Therefore, we propose a linear, multi-step synthesis starting from a commercially available, appropriately functionalized imidazole precursor. This strategy provides unambiguous control over the placement of the aldehyde group at the C3 position.
The overall workflow is designed to build the oxazine ring onto the imidazole core.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Proposed)
This section details the proposed step-by-step methodology. Each step is designed to be self-validating through standard in-process controls like Thin Layer Chromatography (TLC).
Materials and Reagents:
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Imidazole-4-carbaldehyde
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Ethylene glycol
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p-Toluenesulfonic acid (p-TsOH)
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Sodium hydride (NaH, 60% dispersion in mineral oil)
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2-Chloroethanol
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N,N-Dimethylformamide (DMF, anhydrous)
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Toluene (anhydrous)
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Hydrochloric acid (HCl, aqueous solution)
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Ethyl acetate (EtOAc)
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Hexanes
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Sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Step 1: Synthesis of 2-(1H-Imidazol-4-yl)-1,3-dioxolane (Aldehyde Protection)
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Rationale: The aldehyde is the most reactive site for nucleophilic attack. Protecting it as an acetal prevents unwanted side reactions during the subsequent N-alkylation and cyclization steps, which involve strong bases. Ethylene glycol is a standard choice for forming a stable 5-membered dioxolane ring.
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Procedure:
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To a solution of Imidazole-4-carbaldehyde (1.0 eq) in anhydrous toluene (10 mL/g), add ethylene glycol (1.5 eq) and a catalytic amount of p-TsOH (0.05 eq).
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Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
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Heat the mixture to reflux (approx. 110-120 °C) and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
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Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (eluent: EtOAc/Hexanes gradient) to yield the protected imidazole.
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Step 2: Synthesis of 2-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)-1,3-dioxolane (N-Alkylation)
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Rationale: This step introduces the two-carbon linker required for the oxazine ring. Sodium hydride, a strong non-nucleophilic base, deprotonates the imidazole nitrogen, creating a potent nucleophile that readily displaces the chloride from 2-chloroethanol. Anhydrous DMF is the solvent of choice due to its high polarity and ability to dissolve ionic intermediates.
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Procedure:
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Suspend NaH (1.2 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
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Cool the suspension to 0 °C. Add a solution of the protected imidazole from Step 1 (1.0 eq) in anhydrous DMF dropwise.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
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Re-cool the mixture to 0 °C and add 2-chloroethanol (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
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Carefully quench the reaction by slowly adding ice-cold water.
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Extract the product with ethyl acetate. The product is often water-soluble, so multiple extractions and salting out may be necessary.
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Dry the combined organic layers over Na₂SO₄ and concentrate. The crude product can be purified by column chromatography.
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Step 3: Synthesis of 3-(1,3-dioxolan-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazine (Intramolecular Cyclization)
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Rationale: This is the key ring-forming step. A second equivalent of a strong base (NaH) is used to deprotonate the free hydroxyl group, forming an alkoxide. This internal nucleophile then attacks the C2 position of the imidazole ring, displacing the hydrogen in an intramolecular SₙAr-type reaction, though the precise mechanism can be complex. Heating is required to overcome the activation energy for this cyclization.
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Procedure:
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Under an inert atmosphere, suspend NaH (1.5 eq) in anhydrous DMF.
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Add a solution of the N-alkylated imidazole from Step 2 (1.0 eq) in DMF dropwise at 0 °C.
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Allow the mixture to warm to room temperature, then heat to 80-100 °C for 6-12 hours, monitoring by TLC for the formation of the bicyclic product.
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Cool to room temperature and quench with water.
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Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
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Purify by column chromatography to isolate the fused ring system.
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Step 4: Synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde (Deprotection)
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Rationale: The final step is the removal of the acetal protecting group to reveal the target aldehyde. This is reliably achieved by acid-catalyzed hydrolysis.
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Procedure:
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Dissolve the protected product from Step 3 (1.0 eq) in a mixture of acetone and water (e.g., 4:1 ratio).
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Add a catalytic amount of aqueous HCl (e.g., 2M solution).
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Stir at room temperature and monitor by TLC until the starting material is fully consumed (typically 1-3 hours).
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Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final target compound. Further purification by chromatography or recrystallization may be performed if necessary.
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Characterization and Data Interpretation
Confirmation of the final structure is achieved through a combination of spectroscopic methods. The following table summarizes the expected data for the target compound, C₇H₈N₂O₂ (Molecular Weight: 152.15 g/mol ).[4][6]
| Analysis Technique | Expected Observations | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.8 (s, 1H)δ ~7.5 (s, 1H)δ ~7.1 (s, 1H)δ ~4.5 (t, 2H)δ ~4.1 (t, 2H) | Aldehyde proton (-CHO)Imidazole proton (H-2)Imidazole proton (H-5)Methylene protons (-O-CH₂-)Methylene protons (-N-CH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~185.0δ ~145.0δ ~130.0δ ~125.0δ ~118.0δ ~67.0δ ~45.0 | Aldehyde Carbonyl (C=O)Imidazole Quaternary Carbon (C-8a)Imidazole Carbon (C-2)Imidazole Carbon (C-3)Imidazole Carbon (C-5)Oxazine Methylene Carbon (-O-CH₂-)Oxazine Methylene Carbon (-N-CH₂-) |
| FT-IR (ATR, cm⁻¹) | ~2820, 2720 cm⁻¹~1680 cm⁻¹~1550 cm⁻¹~1100 cm⁻¹ | C-H stretch of aldehydeC=O stretch of conjugated aldehydeC=N stretch of imidazole ringC-O-C stretch of oxazine ring |
| High-Resolution MS | m/z [M+H]⁺ = 153.0659 | Confirms the elemental composition C₇H₉N₂O₂⁺ |
Safety, Handling, and Storage
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Safety: Handle all reagents, especially sodium hydride and anhydrous solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride reacts violently with water; use extreme caution during handling and quenching.
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Handling: The final product is a heterocyclic aldehyde and should be handled as a potentially toxic and sensitizing compound.
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Storage: For long-term stability, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to prevent oxidation of the aldehyde group.[7]
Conclusion and Future Outlook
This guide provides a comprehensive and scientifically-grounded framework for the synthesis and characterization of 6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde. By employing a protecting group strategy and a regiocontrolled ring-forming reaction, this protocol is designed to deliver the target compound in good purity. The detailed characterization data serves as a benchmark for validating the final structure.
Given the established biological relevance of the imidazo-oxazine and related fused heterocyclic scaffolds, the title compound is a high-value intermediate.[8] Its availability enables researchers in drug discovery to rapidly synthesize and explore a wide chemical space of novel derivatives, accelerating the development of new therapeutic agents for a variety of diseases.
References
-
Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][1][5]oxazine Derivatives against Multidrug‐Resistant Strains. ResearchGate. [Link]
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Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][5]oxazine Derivatives against Multidrug-Resistant Strains. PubMed. [Link]
-
Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. ResearchGate. [Link]
-
6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-2-carbaldehyde. MySkinRecipes. [Link]
-
Synthesis of Novel Derivatives of Imidazo[2,1-c][1][2][3]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. ResearchGate. [Link]
-
6,8-Dihydro-5H-imidazo[2,1-c][1][2]oxazine-3-carbaldehyde. American Elements. [Link]
-
Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives. Journal of Applied Science and Engineering. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives against Multidrug-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. americanelements.com [americanelements.com]
- 7. 623564-43-2 CAS MSDS (8H-Imidazo[2,1-c][1,4]oxazine-3-carboxaldehyde, 5,6-dihydro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
